(2S)-2-amino-3,3,3-trifluoropropan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

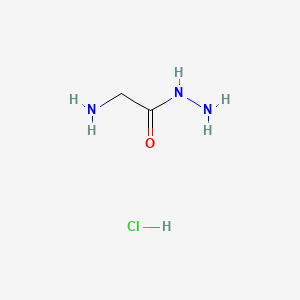

Molecular Structure Analysis

The molecular formula of “(2S)-2-amino-3,3,3-trifluoropropan-1-ol” is C3H6F3NO . Its molecular weight is 129.08 . The compound has a complex structure with a chiral center, which gives it its unique properties .Physical And Chemical Properties Analysis

“(2S)-2-amino-3,3,3-trifluoropropan-1-ol” is typically a white solid or crystalline powder . It is soluble in water, ethanol, and chloroform . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique

Fluorinated Compounds in Protein Design

Fluorine in Protein Engineering : Fluorinated compounds, due to their unique physicochemical properties, have been explored in protein design to enhance stability and introduce novel functionalities. Research indicates that fluorination can be an effective strategy to stabilize proteins against chemical and thermal denaturation while retaining their biological activity. This approach has seen application in both soluble and membrane-bound proteins, although challenges remain in the synthesis of large, specifically fluorinated proteins (B. Buer & E. Marsh, 2012).

Environmental Impact and Degradation of Fluorinated Compounds

Degradation of Polyfluoroalkyl Chemicals : Environmental persistence and potential toxic effects of polyfluoroalkyl substances (PFAS), a class related to perfluorinated compounds, have been a significant concern. Studies reviewing microbial degradation of these substances emphasize the need for understanding the biodegradation pathways, defluorination potential, and the generation of degradation intermediates to evaluate their environmental fate effectively (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Fluorinated Compounds in Biomedical Applications

Biomedical Applications of Fluorinated Polymers : The development of fluorinated polymers, especially those based on amino acids, demonstrates the relevance of fluorinated compounds in biomedical fields. These polymers, being biocompatible, biodegradable, and metabolizable, offer potential for drug and gene delivery systems, highlighting the biomedical importance of fluorinated compounds (Marisa Thompson & C. Scholz, 2021).

Removal of Fluorinated Contaminants

Amine-Functionalized Sorbents for PFAS Removal : Addressing environmental contamination, amine-functionalized sorbents have been identified as effective for the removal of PFAS from water, demonstrating the application of fluorinated chemistry in environmental remediation. This approach leverages electrostatic interactions, hydrophobic interactions, and sorbent morphology for efficient PFAS capture (M. Ateia et al., 2019).

Propriétés

IUPAC Name |

(2S)-2-amino-3,3,3-trifluoropropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO/c4-3(5,6)2(7)1-8/h2,8H,1,7H2/t2-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTSVIYDHWMNGL-REOHCLBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(F)(F)F)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20712411 |

Source

|

| Record name | (2S)-2-Amino-3,3,3-trifluoropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-3,3,3-trifluoropropan-1-ol | |

CAS RN |

561323-79-3 |

Source

|

| Record name | (2S)-2-Amino-3,3,3-trifluoropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-Chloro-1-(2-fluorophenyl)-2-oxopentyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B569538.png)

![N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide](/img/structure/B569552.png)

![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)

![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)